![molecular formula C44H64Cl4N4O4 B1191835 PTX-013 HCl](/img/no-structure.png)
PTX-013 HCl
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Description
PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.
Scientific Research Applications
1. Carbon-Based Nanovectors for Drug Delivery
Berlin et al. (2010) demonstrated the use of hydrophilic carbon clusters (HCCs) PEGylated (PEG-HCCs) as effective drug delivery vehicles for Paclitaxel (PTX). This formulation showed stability and efficacy in reducing tumor volumes in an orthotopic murine model of oral squamous cell carcinoma, suggesting carbon nanomaterials as viable drug delivery systems (Berlin et al., 2010).
2. Low Concentration Impact on Cell Cycle Arrest
Giannakakou et al. (2001) found that low concentrations of PTX can inhibit cell proliferation without causing mitotic arrest. This study highlights the distinct cellular responses at varying PTX concentrations, contributing to a deeper understanding of its mechanistic action in cancer treatment (Giannakakou et al., 2001).
3. Magnetic Nanoparticle-Modified PTX for Prostate Cancer
Hua et al. (2010) developed a magnetic nanoparticle-based system for targeted therapy of prostate cancer using PTX. This approach enhanced the drug's thermal stability, water solubility, and cytotoxicity, indicating the potential of magnetically targeted drug delivery systems (Hua et al., 2010).
4. HCl Transport by Pt(II) Compound
Giannetto et al. (2013) explored the role of [Pt(H-(ethyl)2-dithiooxamidate)2] in the fast transport of HCl across a hydrophobic layer. This study provides insight into the transport mechanisms of HCl, potentially useful in drug delivery contexts (Giannetto et al., 2013).
5. Hydrotropic Solubilization of PTX
Lee et al. (2003) identified hydrotropic agents effective for increasing aqueous solubility of PTX, analyzing structural requirements for this property. This research can guide the synthesis of polymeric hydrotropes for poorly water-soluble drugs like PTX (Lee et al., 2003).
6. Herceptin-Functionalized PTX Nanocrystals
Noh et al. (2016) developed Herceptin-functionalized PTX nanocrystals targeting HER2-positive breast cancer cells. This study reveals the potential of targeted pure drug nanocrystal delivery in enhancing the efficiency of anticancer therapy (Noh et al., 2016).
7. Targeted Therapy for Hepatocellular Carcinoma
Zhao et al. (2021) synthesized nanoliposomes modified by glycyrrhetinic acid (GA) and ferric tetroxide (Fe3O4) for targeted delivery of PTX in hepatocellular carcinoma. This research offers a promising nano-targeted drug delivery system for treating HCC (Zhao et al., 2021).
properties
Product Name |
PTX-013 HCl |
---|---|
Molecular Formula |
C44H64Cl4N4O4 |
Molecular Weight |
854.82 |
Appearance |
Solid powder |
synonyms |
PTX013; PTX-013; PTX 013; PTX-013 tetrahydrochloride; PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride |
Origin of Product |
United States |
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